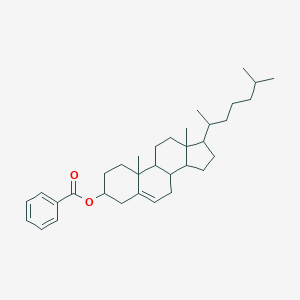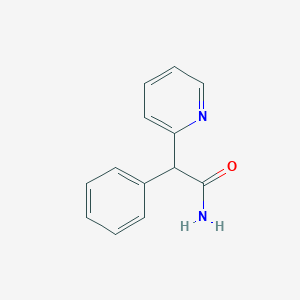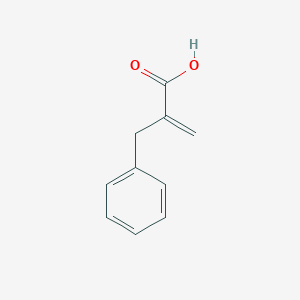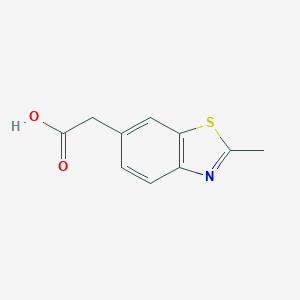
4-Chloro-1-hydroxy-7-isoquinolinesulfonyl chloride
Overview
Description
4-Chloro-1-hydroxy-7-isoquinolinesulfonyl chloride (4-CIQSCl) is a sulfonyl chloride derivative of 4-chloro-1-hydroxy-7-isoquinoline (4-CIQ). It is a versatile synthetic reagent used in organic synthesis and is widely used in pharmaceutical, agrochemical, and chemical research. 4-CIQSCl has a wide range of applications in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of peptides, carbohydrates, and other molecules.
Scientific Research Applications
Antimalarial and Antiviral Applications
4-Chloro-1-hydroxy-7-isoquinolinesulfonyl chloride, through its structural resemblance to chloroquine, might exhibit similar biochemical properties that make chloroquine a candidate for repurposing in the management of various infectious and noninfectious diseases. Chloroquine has been repurposed for use in diseases like rheumatoid arthritis and lupus erythematosus due to its immunosuppressive activity, highlighting the potential of 4-aminoquinoline compounds in modulating immune responses (Taherian et al., 2013; Savarino et al., 2001). Furthermore, the antiviral activities of chloroquine and hydroxychloroquine against HIV-1 and their potential use in COVID-19 treatment suggest that similar compounds could have broad-spectrum antiviral effects, warranting further investigation into this compound for similar applications.
Electrochemical and Catalytic Applications
The presence of chloro and sulfonyl groups in this compound suggests potential utility in electrochemical applications, particularly in the treatment of contaminated water. Electrochemical processes have been explored for the removal of various contaminants, with the performance influenced by the presence of chloride ions (Radjenovic & Sedlak, 2015). The compound’s structural features could interact with activated persulfates in advanced oxidation processes, affecting the efficiency and selectivity of contaminant removal (Oyekunle et al., 2021). This aligns with research on the catalytic and electrocatalytic reduction of perchlorate, where the presence of chloride ions plays a critical role in determining the reaction pathway and efficiency (Yang et al., 2016).
Antioxidant and Anti-inflammatory Properties
Given the antioxidant and anti-inflammatory properties of chlorogenic acid, a phenolic compound, there is a possibility that this compound could exhibit similar bioactivities due to its chemical structure that might allow for interaction with biological systems in a way that modulates oxidative stress and inflammation (Naveed et al., 2018). This potential is further supported by the broad biological activities of isoquinoline N-oxides alkaloids, suggesting that modifications to the isoquinoline structure can result in compounds with significant pharmacological effects (Dembitsky et al., 2015).
properties
IUPAC Name |
4-chloro-1-oxo-2H-isoquinoline-7-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO3S/c10-8-4-12-9(13)7-3-5(16(11,14)15)1-2-6(7)8/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJUCAQGGKWKRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)C(=O)NC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586544 | |
| Record name | 4-Chloro-1-oxo-1,2-dihydroisoquinoline-7-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
223671-81-6 | |
| Record name | 4-Chloro-1,2-dihydro-1-oxo-7-isoquinolinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=223671-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1-oxo-1,2-dihydroisoquinoline-7-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[hydroxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B27262.png)

![3,7-dimethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B27266.png)
![Tetrasodium;2-[[5-[3-[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-1,1-dioxo-2,1lambda6-benzoxathiol-3-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxylatomethyl)amino]acetate](/img/structure/B27272.png)



![N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine methyl ester](/img/structure/B27287.png)
![2-[(Acetylthio)methyl]-3-phenylpropionic Acid](/img/structure/B27288.png)


